O-Phenyl-L-tyrosine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

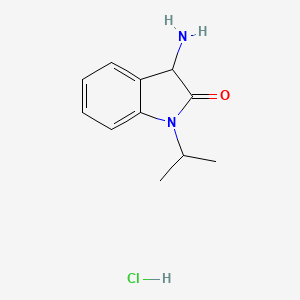

O-Phenyl-L-tyrosine HCl is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .

Synthesis Analysis

To facilitate the development of microbial cell factories for producing tyrosine derivatives, simple and convenient tyrosine-producing Escherichia coli platforms have been developed. These platforms use a bacterial phenylalanine hydroxylase, which converts phenylalanine to tyrosine with tetrahydromonapterin as a cofactor .

Molecular Structure Analysis

The chemical structure of tyrosine consists of an aromatic ring, similar to phenylalanine, with an additional hydroxyl group (-OH) attached to the para position of the aromatic ring . The chemical formula of tyrosine is C9H11NO3 .

Chemical Reactions Analysis

Tyrosine undergoes several chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes the oxidative cleavage of L-DOPA into betalamic acid .

Physical And Chemical Properties Analysis

O-Phenyl-L-tyrosine HCl is a white crystalline powder with a molecular weight of 243.67 g/mol. Its melting point is 210-215°C, and it is soluble in water, ethanol, and methanol. Tyrosine is sparingly soluble in water, has a melting point around 343 °C, and absorbs ultraviolet (UV) light with a peak absorption at around 274 nm .

Scientific Research Applications

- Enzymatic Derivatization : Biocatalysts can convert O-Phenyl-L-tyrosine into various derivatives, such as tyramine, using serine deaminase and tyrosine phenol-lyase enzymes .

- Whole-Cell Decarboxylation : Whole cells can efficiently convert L-tyrosine to tyramine via a three-step biocatalytic reaction .

- Bacterial Tyrosinases : Bacterial tyrosinases can catalyze reactions involving O-Phenyl-L-tyrosine, leading to valuable products . These enzymes work across a wide pH range and temperature.

Biocatalysis and Enzyme Engineering

Organic Synthesis

Mechanism of Action

Target of Action

O-Phenyl-L-tyrosine HCl is a derivative of the amino acid tyrosine. Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is also the precursor of several important biomolecules such as epinephrine, thyroid hormones, and melanin . The primary targets of O-Phenyl-L-tyrosine HCl are likely to be the same enzymes that interact with tyrosine, such as tyrosine phenol-lyase (TPL) from Morganella morganii , and tyrosine aminotransferase .

Mode of Action

For example, TPL catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonium . Tyrosine aminotransferase catalyzes the conversion of tyrosine into 4-hydroxyphenylpyruvate . O-Phenyl-L-tyrosine HCl may interact with these enzymes in a similar manner, leading to the production of different metabolites.

Biochemical Pathways

O-Phenyl-L-tyrosine HCl is likely to affect the same biochemical pathways as tyrosine. These include the shikimate pathway and the tryptophan pathway in plants and microbes , and the monoamine and kynurenine pathways in animals . In these pathways, tyrosine is either a precursor or a product, and it plays a crucial role in the synthesis of a variety of secondary metabolites .

Pharmacokinetics

Tyrosine is well-absorbed in the gastrointestinal tract and is distributed throughout the body . It is metabolized primarily in the liver, and excreted in the urine . The bioavailability of O-Phenyl-L-tyrosine HCl would likely be influenced by these factors.

Result of Action

For example, tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, O-Phenyl-L-tyrosine HCl could potentially influence neurotransmitter synthesis and, consequently, neurological function.

Action Environment

The action, efficacy, and stability of O-Phenyl-L-tyrosine HCl are likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the activity of the enzymes that interact with O-Phenyl-L-tyrosine HCl . Additionally, the presence of other molecules, such as other amino acids or metabolites, could also influence its action .

Future Directions

Recent advances in enzyme-catalyzed L-tyrosine derivatization highlight relevant strategies involved in L-tyrosine derivatives biosynthesis . The development of novel E. coli platforms for producing tyrosine from phenylalanine at multi-gram-per-liter levels in test-tube cultivation allows for the development and evaluation of microbial cell factories installing various designed tyrosine-derivative biosynthetic pathways .

properties

IUPAC Name |

(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCAXKXGJBTRG-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2420793.png)

![7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420797.png)

![1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone](/img/structure/B2420800.png)

![4-[[(2-Chloroacetyl)amino]methyl]-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2420803.png)

![2,4-Dimethyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420805.png)

![4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B2420806.png)

![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)

![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)